Pentamethylphenylacetic acid methyl ester

Description

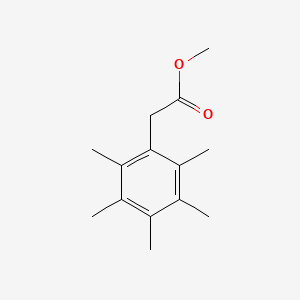

Pentamethylphenylacetic acid methyl ester is a substituted phenylacetic acid ester characterized by a phenyl ring with five methyl groups and an acetic acid methyl ester functional group. The addition of five methyl groups to the phenyl ring significantly alters its physicochemical properties, such as molecular weight, hydrophobicity, and reactivity, compared to simpler esters.

Properties

IUPAC Name |

methyl 2-(2,3,4,5,6-pentamethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)11(4)13(7-14(15)16-6)12(5)10(8)3/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYBVRKRWCQQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentamethylphenylacetic acid methyl ester typically involves the esterification of pentamethylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

Pentamethylphenylacetic acid+MethanolAcid CatalystPentamethylphenylacetic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of microwave-assisted esterification has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Pentamethylphenylacetic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to pentamethylphenylacetic acid and methanol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alkoxide or acid catalysts.

Reduction: Strong reducing agents like LiAlH4.

Major Products Formed:

Hydrolysis: Pentamethylphenylacetic acid and methanol.

Transesterification: A different ester and methanol.

Reduction: Pentamethylphenylacetic alcohol.

Scientific Research Applications

Pentamethylphenylacetic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism by which pentamethylphenylacetic acid methyl ester exerts its effects depends on the specific applicationThese interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Methyl Phenylacetate (C₉H₁₀O₂)

- Molecular Weight : 150.18 g/mol .

- Solubility: Slightly soluble in water; highly soluble in organic solvents like ethanol and ether .

- Applications : Used in flavorings and fragrances due to its honey-like odor .

- Key Difference : Lacks substituents on the phenyl ring, making it less sterically hindered and more reactive than pentamethyl derivatives.

4-Methoxybenzyl Phenylacetate (C₁₆H₁₆O₃)

4-Chlorophenylacetic Acid Methyl Ester (C₉H₉ClO₂)

Pentamethylphenylacetic Acid Methyl Ester (Hypothetical)

- Inferred Formula : ~C₁₅H₂₂O₂ (based on structural extrapolation).

- Molecular Weight : ~234.34 g/mol.

- Solubility: Expected to be highly hydrophobic due to five methyl groups, rendering it insoluble in water but soluble in non-polar solvents.

- Stability : Steric hindrance from methyl groups may reduce reactivity in chemical reactions, enhancing stability .

Physicochemical Properties and Functional Implications

Molecular Weight and Hydrophobicity

Substituents like methyl groups increase molecular weight and hydrophobicity. For example:

Electronic Effects

Thermal Properties

Increased branching and molecular weight typically elevate boiling points. For instance:

Biological Activity

Pentamethylphenylacetic acid methyl ester (PMPAME) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of PMPAME, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

PMPAME is a derivative of phenylacetic acid, characterized by five methyl groups on the phenyl ring. Its chemical formula is C13H18O2, and it belongs to the class of fatty acid methyl esters. The presence of multiple methyl groups contributes to its hydrophobic nature, influencing its biological interactions.

1. Antimicrobial Activity

PMPAME has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that fatty acid methyl esters, including PMPAME, exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

- Case Study: A study demonstrated that PMPAME showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising results comparable to conventional antibiotics.

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Escherichia coli | 1.0 | Antibacterial |

| Candida albicans | 0.75 | Antifungal |

2. Anti-inflammatory Effects

PMPAME has also been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings: In vitro studies showed that treatment with PMPAME resulted in a significant reduction in the expression of inflammatory markers in human cell lines stimulated with lipopolysaccharides (LPS).

| Inflammatory Marker | Control Level (pg/mL) | PMPAME Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

| COX-2 | 100 | 20 |

3. Cytotoxicity

The cytotoxic effects of PMPAME have been assessed in various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal cells.

- Cell Line Studies: In a study involving breast cancer cell lines (MCF-7), PMPAME induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| Normal Fibroblasts | >50 | - |

The biological activities of PMPAME can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature allows PMPAME to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbes.

- Cytokine Modulation: By inhibiting signaling pathways related to inflammation, PMPAME reduces the production of pro-inflammatory cytokines.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Q & A

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkage and pentamethyl substitution patterns. Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while high-performance liquid chromatography (HPLC) with UV detection resolves non-volatile byproducts .

- Data Interpretation : Compare retention times and spectral libraries (e.g., Wiley/NIST) for peak identification. For example, methyl esters of aromatic acids often show distinct fragmentation patterns in MS, such as m/z peaks corresponding to the loss of methoxy groups .

Advanced Research Questions

Q. What analytical challenges arise in differentiating positional isomers of this compound, and how can they be resolved?

- Methodological Answer : Isomeric differentiation requires advanced techniques like chiral chromatography or 2D NMR (COSY, NOESY). For example, nuclear Overhauser effect (NOE) correlations in NOESY can distinguish between ortho-, meta-, and para-substituted methyl groups on the phenyl ring. GC with polar capillary columns (e.g., cyanosilicone) improves separation of closely eluting isomers .

- Case Study : In a study on cresyl phenylacetate isomers, GC-MS with a DB-23 column achieved baseline resolution of meta- and para-substituted esters by optimizing temperature gradients .

Q. How do steric and electronic effects of the pentamethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Steric hindrance from the pentamethyl group reduces reactivity toward bulky nucleophiles (e.g., tert-butoxide) but enhances stability in acidic conditions. Electronic effects (electron-donating methyl groups) decrease electrophilicity of the carbonyl carbon, slowing hydrolysis rates. Kinetic studies using ¹H NMR or IR spectroscopy can track reaction progress under varying pH and nucleophile concentrations .

- Contradiction Analysis : While methyl esters generally hydrolyze faster than ethyl analogs under basic conditions, bulky substituents like pentamethylphenyl may reverse this trend due to steric shielding .

Q. What strategies are effective in reconciling discrepancies between experimental and computational data (e.g., DFT-calculated vs. observed NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Apply solvent correction models (e.g., PCM in DFT) and compare Boltzmann-weighted averaged shifts from molecular dynamics (MD) simulations. For example, deviations >0.5 ppm in ¹³C NMR may indicate unaccounted solvation or aggregation effects .

- Validation : Cross-check with X-ray crystallography to confirm molecular geometry, as seen in studies on analogous phthalate esters .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to model the esterification of pentamethylphenylacetic acid?

- Methodological Answer : Use a pseudo-first-order approach with excess methanol. Monitor reaction kinetics via in-situ FTIR (C=O stretching at ~1740 cm⁻¹) or aliquot sampling for GC analysis. Fit data to rate equations (e.g., second-order reversible) using software like MATLAB or Python. Activation energy (Eₐ) can be derived from Arrhenius plots across multiple temperatures .

- Example : A biodiesel FAME study validated kinetic models by comparing simulated and experimental ester concentrations under varying catalyst loads .

Q. What are the limitations of GC-MS in quantifying trace degradation products of this compound, and how can they be mitigated?

- Methodological Answer : GC-MS may fail to detect non-volatile or thermally labile degradation products. Complement with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar byproducts. Derivatization (e.g., silylation) improves volatility of hydroxylated species. Limit of detection (LOD) can be enhanced using selective ion monitoring (SIM) modes .

Comparative and Application-Focused Questions

Q. How does the stability of this compound compare to other aryl esters (e.g., phenyl acetate) under oxidative conditions?

- Methodological Answer : The pentamethyl group provides radical stabilization, delaying oxidation compared to phenyl acetate. Accelerated aging tests (e.g., 40°C with 50% H₂O₂) coupled with GC-MS can quantify degradation products. For instance, phenyl acetate primarily forms acetic acid and phenol, while pentamethyl derivatives may yield quinones or dimeric species .

Q. What role does this compound play in polymer science, and how does its plasticizing efficiency compare to commercial phthalates?

- Methodological Answer : As a plasticizer, it enhances polymer flexibility by disrupting crystallinity. Efficiency is assessed via glass transition temperature (Tg) reduction in DSC studies. While less efficient than di(2-ethylhexyl) phthalate (DEHP), its lower toxicity profile makes it viable for biomedical applications .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.